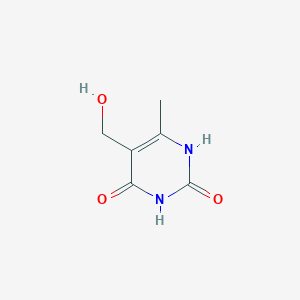
5,8-Tridecadiyn-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Tridecadiyn-7-one is a highly reactive organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the enyne family of compounds and is characterized by its unique chemical structure, which contains both triple and double bonds.
Mechanism of Action
The mechanism of action of 5,8-Tridecadiyn-7-one is not yet fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5,8-Tridecadiyn-7-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit potent anti-fungal activity. In addition, it has been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5,8-Tridecadiyn-7-one in lab experiments is its high reactivity, which makes it a useful tool for probing biological systems. However, its reactivity also makes it difficult to handle and store, and it can be unstable under certain conditions. In addition, its potential toxicity and limited solubility in water may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 5,8-Tridecadiyn-7-one. One area of interest is the development of new synthetic methods for producing the compound. In addition, further studies are needed to fully understand the mechanism of action of 5,8-Tridecadiyn-7-one and its potential applications in the treatment of various diseases. Finally, the development of new derivatives and analogs of the compound may lead to the discovery of new biological activities and applications.
Synthesis Methods
The synthesis of 5,8-Tridecadiyn-7-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,7-heptadiyne with propargyl bromide in the presence of a palladium catalyst. This reaction results in the formation of 5,8-Tridecadiyn-7-one as the final product.
Scientific Research Applications
5,8-Tridecadiyn-7-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has been used as a probe for the detection of reactive oxygen species and has been shown to exhibit potent inhibitory activity against acetylcholinesterase.
properties
CAS RN |
18621-56-2 |
|---|---|
Product Name |
5,8-Tridecadiyn-7-one |
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
trideca-5,8-diyn-7-one |
InChI |
InChI=1S/C13H18O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
HIMXZONSEQRTFZ-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C#CCCCC |
Canonical SMILES |
CCCCC#CC(=O)C#CCCCC |
Other CAS RN |
18621-56-2 |
synonyms |
trideca-5,8-diyn-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



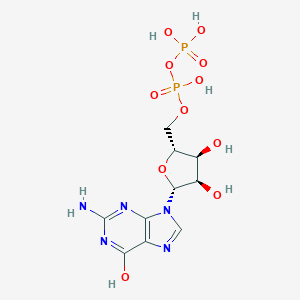
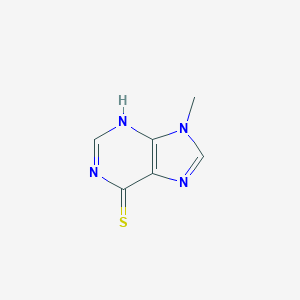
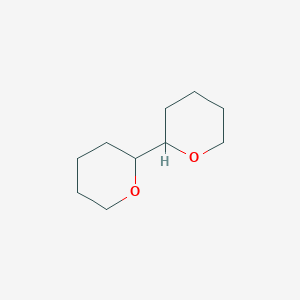
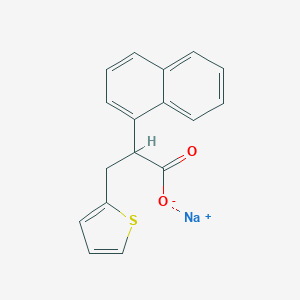


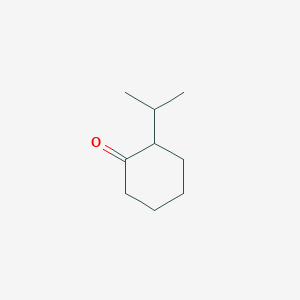
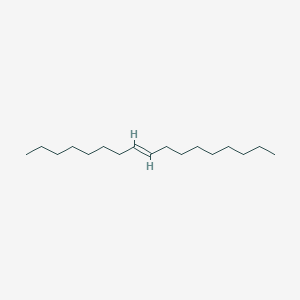
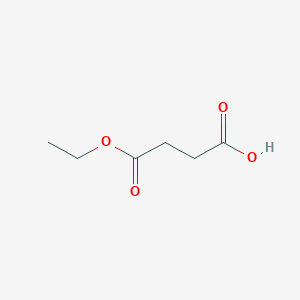

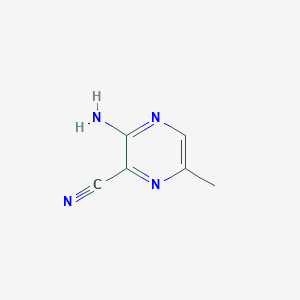
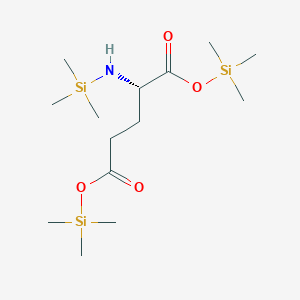
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
